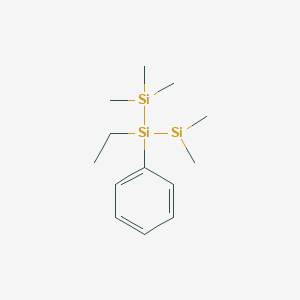
CID 78068268
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78068268” is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a subject of interest in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 78068268” typically involves a series of well-defined chemical reactions. The initial step often includes the reaction of specific aldehydes with primary amines under controlled conditions to form intermediate products. These intermediates are then subjected to further reactions, such as cyclization or condensation, to yield the final compound. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using continuous flow reactors or batch reactors. The process involves the precise control of reaction parameters to maintain consistency and quality. Industrial production also incorporates purification steps, such as crystallization or chromatography, to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: The compound “CID 78068268” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that are reactive under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to drive the reactions towards the desired products .
Major Products: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Applications De Recherche Scientifique
The compound “CID 78068268” has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study molecular interactions and pathways. In medicine, “this compound” is investigated for its potential therapeutic effects, particularly in targeting specific proteins or enzymes involved in disease processes. Industrially, it is utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of “CID 78068268” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the targets, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation. The compound’s effects are often mediated through binding to active sites or allosteric sites on the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to “CID 78068268” include other molecules with comparable functional groups or structural motifs. Examples include compounds with similar aldehyde or amine groups that undergo analogous reactions .
Uniqueness: What sets “this compound” apart from similar compounds is its specific reactivity and the unique products it forms under certain conditions. Its ability to interact with particular molecular targets also distinguishes it from other compounds, making it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C13H25Si3 |
|---|---|
Poids moléculaire |
265.59 g/mol |
InChI |
InChI=1S/C13H25Si3/c1-7-16(14(2)3,15(4,5)6)13-11-9-8-10-12-13/h8-12H,7H2,1-6H3 |
Clé InChI |
SIFIJYSYOWNVGE-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C1=CC=CC=C1)([Si](C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
![3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14205913.png)
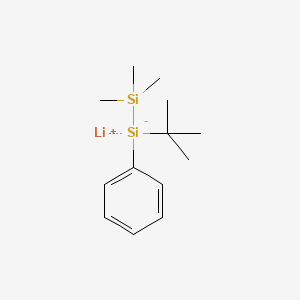
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)
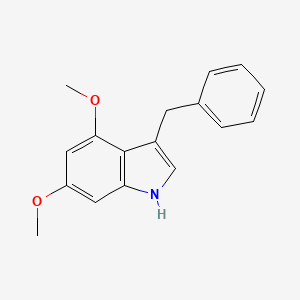
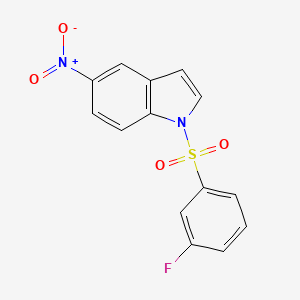

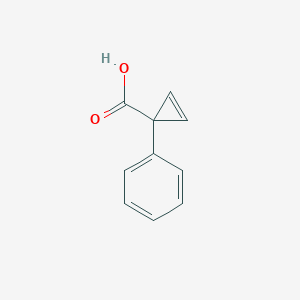
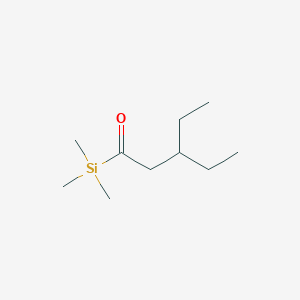
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
